molecular formula C7H6S2Zn B213162 zinc;4-methylbenzene-1,2-dithiolate CAS No. 29726-21-4

zinc;4-methylbenzene-1,2-dithiolate

Cat. No. B213162
CAS RN: 29726-21-4
M. Wt: 219.6 g/mol
InChI Key: WSPDPEGUBOEWME-UHFFFAOYSA-L
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Description

Toluene-3,4-dithiol zinc salt, also known as zinc (II) 4-methylbenzene-1,2-bis (thiolate), is a compound with the molecular formula C7H6S2Zn and a molecular weight of 219.65 . It is typically encountered as a colorless wax or oil .


Synthesis Analysis

Toluene-3,4-dithiol zinc salt can be synthesized using various methods. One such method involves the use of zinc complex of toluene-3:4-dithiol in the field testing of ores and minerals . Another method involves generating the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes .


Molecular Structure Analysis

The InChI code for Toluene-3,4-dithiol zinc salt is 1S/C7H8S2.Zn/c1-5-2-3-6(8)7(9)4-5;/h2-4,8-9H,1H3;/q;+2/p-2 . This indicates that the compound consists of a zinc ion (Zn) and a 4-methylbenzene-1,2-bis (thiolate) ion .


Chemical Reactions Analysis

Toluene-3,4-dithiol zinc salt can participate in various chemical reactions. For instance, it has been used as a reagent for arsenic and germanium . It is also used to generate the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes .


Physical And Chemical Properties Analysis

Toluene-3,4-dithiol zinc salt appears as a white to almost white powder or crystal . It is stable but may be moisture sensitive .

Scientific Research Applications

  • Friction and Wear Properties : Toluene-3,4-dithiol ZINC salt has been studied for its friction and anti-wear properties. In a study by Yangming et al. (1991), molybdenum toluene-3,4-dithiolate was found to show better load-carrying capacity and anti-wear properties compared to zinc dialkyl dithiophosphate, highlighting its potential as a lubricant additive (Sun Yangming et al., 1991).

  • Structure and Bonding in Zinc Complexes : Research by Guerrero et al. (2006) on the structural characterization of toluene complexes of zinc revealed insights into the bonding and interaction between zinc and the toluene ring, which is crucial for understanding the chemical properties of such complexes (A. Guerrero et al., 2006).

  • NMR Study of Zinc Dithiophosphates : Harrison & Kikabhai (1987) utilized proton and phosphorus-31 NMR to investigate zinc(II)O,O′-dialkyl dithiophosphates in solution, providing insights into the behavior and constitution of these complexes in different solvents (P. Harrison & T. Kikabhai, 1987).

  • Alkylation Reactions Using Zinc Enolates : Jarugumilli et al. (2012) explored the use of toluene in the alkylation of zinc enolates, derived from asymmetric copper-catalyzed conjugate addition of dialkylzinc, for various electrophiles. This research has implications for organic synthesis methodologies (G. Jarugumilli et al., 2012).

  • Catalytic Combustion and Nanocatalysts : The study by Hosseini et al. (2010) on LaZnxFe1-xO3 perovskite nanocatalysts for toluene combustion demonstrated the importance of zinc substitution in enhancing the catalytic activity of these perovskites (S. Hosseini et al., 2010).

  • Photocatalytic Degradation of Toluene : Liu et al. (2019) investigated the decoration of ZnO with nanodiamonds for enhancing the photocatalytic degradation of gaseous toluene. This study provides insights into potential environmental applications for air purification (Juan Liu et al., 2019).

Safety and Hazards

Toluene-3,4-dithiol zinc salt is harmful if swallowed and causes skin irritation and serious eye damage . It may also cause respiratory irritation . It is highly flammable and may be fatal if swallowed and enters airways .

Relevant Papers One relevant paper discusses the use of the zinc complex of toluene-3:4-dithiol as a reagent for arsenic and germanium . Another paper mentions the use of Toluene-3,4-dithiol zinc salt to generate the corresponding dithiolate ligand in a study of dinuclear gold (I) dithiolate complexes .

Mechanism of Action

Target of Action

Toluene-3,4-dithiol Zinc salt primarily targets essential and toxic metal ions such as Mn(II), Co(II), Zn(II), Hg(II), Cd(II), and Se(IV) . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and maintaining structural integrity of proteins .

Mode of Action

The compound interacts with its targets through a process known as synergic extraction . In this process, Toluene-3,4-dithiol (TDT) and a base like trioctylamine (TOA) in chloroform are used. A strong synergic effect in the extraction of Co(II), Mn(II), and Zn(II) has been observed . The effect of different anions on the extraction has also been analyzed .

Biochemical Pathways

It’s known that the compound is used to generate the corresponding dithiolate ligand in a study of dinuclear gold (i) dithiolate complexes . This suggests that the compound may influence the biochemical pathways involving these complexes.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a density of 1179 g/mL at 25 °C (lit) . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Its ability to extract certain metal ions suggests that it may alter the concentrations of these ions in cells, potentially affecting cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Toluene-3,4-dithiol Zinc salt. For instance, the compound is sensitive to air , suggesting that its stability and efficacy may be affected by exposure to air. Additionally, the compound is soluble in benzene and aqueous alkali hydroxide solutions , indicating that its solubility and hence its action may be influenced by the solvent used.

properties

IUPAC Name

zinc;4-methylbenzene-1,2-dithiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8S2.Zn/c1-5-2-3-6(8)7(9)4-5;/h2-4,8-9H,1H3;/q;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPDPEGUBOEWME-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[S-])[S-].[Zn+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6S2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29726-21-4
Record name [4-Methyl-1,2-benzenedithiolato(2-)-κS1,κS2]zinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29726-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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